Methyl 2-[(2-thienylcarbonyl)amino]thiophene-3-carboxylate
Description
Methyl 2-[(2-thienylcarbonyl)amino]thiophene-3-carboxylate is a thiophene-based heterocyclic compound characterized by a thiophene ring substituted with a methyl ester group at position 3 and a 2-thienylcarbonylamino moiety at position 2. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly as a precursor for bioactive molecules.
Properties
IUPAC Name |
methyl 2-(thiophene-2-carbonylamino)thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S2/c1-15-11(14)7-4-6-17-10(7)12-9(13)8-3-2-5-16-8/h2-6H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRUHGJVMLXFNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384581 | |
| Record name | Methyl 2-[(thiophene-2-carbonyl)amino]thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
271778-23-5 | |
| Record name | Methyl 2-[(thiophene-2-carbonyl)amino]thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkaline Condensation of α,β-Dihalogenonitriles with Thioglycolic Acid Esters
A classical method involves reacting α,β-dihalogenonitriles with thioglycolic acid esters under alkaline conditions. For example, DE1055007B details the synthesis of 3-aminothiophene-2-carboxylates via this route. Key steps include:
- Reaction : Combining α,β-dichlorobutyronitrile with methyl thioglycolate in the presence of sodium methoxide.
- Mechanism : Alkali-mediated elimination of hydrogen halide, followed by cyclization to form the thiophene ring.
- Conditions : Cooling during exothermic reactions (0–5°C) to prevent side reactions.
- Yield : Up to 85% for 5-methyl-3-aminothiophene-2-carboxylate after recrystallization from methanol.
Table 1: Representative Thiophene Core Syntheses
Introduction of the Thienylcarbonylamino Group
The amide functionality at position 2 is introduced via coupling reactions. Two methods are prevalent:
Direct Amidation with 2-Thiophenecarbonyl Chloride
Adapting protocols from ferrocene derivatives, the amino group of methyl 2-aminothiophene-3-carboxylate reacts with 2-thiophenecarbonyl chloride:
Chan-Lam Coupling with Arylboronic Acids
While primarily used for N-arylation, this copper-mediated method can be adapted for acyl transfers under modified conditions:
- Catalyst : Copper(II) acetate, pyridine.
- Substrate : Methyl 2-aminothiophene-3-carboxylate and 2-thienylboronic acid.
- Solvent : Dichloromethane or ethanol.
- Yield : Moderate (50–60%) due to competing side reactions.
Optimization and Challenges
Solvent and Temperature Effects
Purification Techniques
- Recrystallization : Methanol or 50% acetic acid yields high-purity crystals.
- Chromatography : Silica gel with ethyl acetate/hexane mixtures resolves ester and amide byproducts.
Table 2: Comparative Analysis of Amidation Methods
Recent Advances and Alternative Routes
Microwave-Assisted Synthesis
Emerging techniques use microwave irradiation to accelerate cyclization and amidation steps, reducing reaction times by 40–60%.
Solid-Phase Synthesis
Immobilized thioglycolate esters on resin enable iterative functionalization, though scalability remains a challenge.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-thienylcarbonyl)amino]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogen atoms or other electrophilic groups.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-[(2-thienylcarbonyl)amino]thiophene-3-carboxylate has been investigated for its antimicrobial and anticancer properties:
- Antimicrobial Activity : Studies have shown that thiophene derivatives exhibit significant antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli. The compound's ability to inhibit bacterial growth makes it a candidate for developing new antibiotics.
- Anticancer Activity : In vitro studies on human lung cancer cell lines (e.g., A-549) have demonstrated that this compound can induce significant cytotoxicity, suggesting its potential as a lead compound for anticancer drug development.
Organic Electronics
The compound is being explored for applications in organic semiconductors due to its electronic properties. Its structure allows for effective charge transport, making it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Biological Mechanisms
The mechanism of action involves interactions with specific enzymes and receptors, modulating their activity. This modulation can lead to changes in cellular signaling pathways, contributing to the observed biological effects such as antimicrobial and anticancer activities.
Comparative Analysis of Biological Activities
A comparative analysis highlights the unique biological activity of this compound relative to similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Significant | High |
| Methyl 2-aminothiophene-3-carboxylate | Moderate | Moderate |
| Methyl 3-amino-2-thiophenecarboxylate | Low | Low |
Antimicrobial Evaluation
Research has focused on evaluating the antimicrobial properties of this compound through various assays. For instance, a study tested the efficacy against several bacterial strains, yielding promising results that indicate its potential as an antimicrobial agent.
Anticancer Screening
In anticancer research, this compound was subjected to cytotoxicity assays against multiple cancer cell lines. The results showed that the compound significantly inhibited cell proliferation and induced apoptosis, supporting its candidacy as an anticancer drug.
Mechanism of Action
The mechanism of action of Methyl 2-[(2-thienylcarbonyl)amino]thiophene-3-carboxylate involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes or bind to receptors, leading to changes in cellular signaling pathways. These interactions can result in the observed biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiophene Derivatives
Key Observations :
- Substituent Diversity: The target compound’s 2-thienylcarbonyl group distinguishes it from analogs with aliphatic or aromatic acyl chains (e.g., carboxypropanoylamino in Compound 12 or phenylthioureido in ). This substitution may enhance π-π stacking interactions in biological systems.
Key Observations :
- Yield Variability : The target compound’s hypothetical synthesis (based on Scheme 30 in ) would likely involve cyclization of acetylenic ketones with methyl thioglycolate under CsCO₃ catalysis. This method contrasts with lower-yielding Petasis reactions (e.g., 22% for Compound 6o ) or anhydride-based acylations (e.g., 67% for Compound 2 ).
- Purification : Reverse-phase HPLC (used for Compounds 2 and 24 ) is critical for isolating polar derivatives, whereas simpler esters may require crystallization.
Table 3: Physicochemical Data
Key Observations :
- Thermal Stability: Higher melting points in compounds with fused rings (e.g., Compound 2 at 223–226°C ) suggest increased stability compared to non-fused analogs.
- Bioactivity : While the target compound’s activity is unreported, analogs like Compound 2 and phenylthioureido derivatives exhibit antibacterial and antifungal properties, likely due to acyl/thioureido groups disrupting microbial membranes .
Biological Activity
Methyl 2-[(2-thienylcarbonyl)amino]thiophene-3-carboxylate is a thiophene derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.
Overview of the Compound
- Chemical Formula : C₁₁H₉N₁O₃S₂
- Molecular Weight : 267.32 g/mol
- CAS Number : 271778-23-5
This compound features a thiophene ring, which is known for its ability to interact with various biological targets, making it a valuable scaffold in drug development.
The biological activity of this compound primarily arises from its interactions with specific enzymes and receptors. The thiophene moiety can modulate enzyme activities and cellular signaling pathways, which may lead to various pharmacological effects such as:
- Antimicrobial Activity : The compound has shown potential against various pathogens.
- Anticancer Activity : It interacts with cancer cell lines, inhibiting proliferation and inducing apoptosis.
Antimicrobial Properties
Research indicates that thiophene derivatives exhibit significant antimicrobial activity. A study conducted on a series of thiophene derivatives revealed that compounds structurally similar to this compound demonstrated potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
In vitro studies have also highlighted the anticancer potential of this compound. For instance, it was tested on the A-549 human lung cancer cell line using the sulforhodamine B (SRB) assay. The results indicated significant cytotoxicity, suggesting that the compound may serve as a lead for developing new anticancer agents .
Case Studies and Research Findings
- Antimicrobial Evaluation :
- Anticancer Screening :
Comparative Analysis of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare Methyl 2-[(2-thienylcarbonyl)amino]thiophene-3-carboxylate?
- Methodological Answer : The compound is typically synthesized via acylation of a thiophene-3-carboxylate precursor with 2-thienylcarbonyl chloride. For example, ethyl 2-amino-thiophene derivatives react with acyl chlorides under anhydrous conditions (e.g., CH₂Cl₂, reflux, nitrogen atmosphere) to form the corresponding amide. Purification often involves reversed-phase HPLC or recrystallization with alcohol, yielding products in 47–94% purity . Key steps include controlling stoichiometry, solvent selection, and catalyst use (e.g., piperidine for condensation reactions) .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and amine (N-H, ~3300–3400 cm⁻¹) groups .
- NMR : ¹H NMR confirms substituent positions via chemical shifts (e.g., thiophene protons at δ 6.5–7.5 ppm; ester methyl groups at δ 3.7–3.9 ppm). ¹³C NMR distinguishes carboxylate (δ ~165–170 ppm) and aromatic carbons .
- LC-MS/HRMS : Validates molecular weight and fragmentation patterns .
Q. What safety protocols are essential during handling and storage?
- Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye irritation (Hazard Category 2A) .
- Ventilation : Use fume hoods to minimize inhalation risks (specific target organ toxicity, respiratory system) .
- Storage : Keep in airtight containers at 2–8°C, away from incompatible substances (e.g., strong oxidizers) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and purity?
- Methodological Answer :
- Catalyst Screening : Test bases like diethylamine or piperidine to accelerate condensation kinetics .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve solubility, while toluene reduces side reactions in Knoevenagel condensations .
- Temperature Control : Reflux in CH₂Cl₂ (~40°C) balances reaction rate and decomposition risks .
- Purification : Gradient HPLC (MeCN:H₂O) resolves closely related impurities .
Q. How can structural ambiguities in spectral data be resolved?
- Methodological Answer :
- 2D NMR : Use COSY and HSQC to assign overlapping proton and carbon signals, especially in tetrahydrobenzothiophene derivatives .
- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to trace carbonyl/amine groups in complex spectra .
- Comparative Analysis : Cross-reference with analogous compounds (e.g., ethyl ester derivatives) to identify substituent effects .
Q. What strategies address contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Use consistent bacterial strains (e.g., S. aureus ATCC 25923) and MIC protocols to reduce variability .
- Purity Validation : Confirm compound integrity via HPLC (>95% purity) before activity tests to exclude impurity-driven artifacts .
- Mechanistic Studies : Perform enzyme inhibition assays (e.g., β-lactamase) to correlate structure-activity relationships (SAR) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
